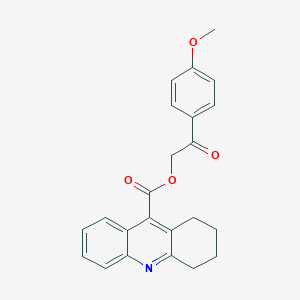

2-(4-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a complex organic compound that belongs to the class of acridine derivatives Acridine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with a suitable acridine precursor under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.

Reduction: Formation of 2-(4-methoxyphenyl)-2-hydroxyethyl 1,2,3,4-tetrahydroacridine-9-carboxylate.

Substitution: Formation of various substituted acridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex acridine derivatives.

Biology: Studied for its potential as an antimicrobial and anticancer agent.

Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases such as Alzheimer’s disease.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate involves its interaction with various molecular targets. In biological systems, it may interact with DNA and proteins, leading to the inhibition of key enzymes and pathways. For example, its potential anticancer activity could be attributed to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent dye.

Tacrine: An acridine derivative used in the treatment of Alzheimer’s disease.

Proflavine: Another acridine derivative with antimicrobial properties.

Uniqueness

2-(4-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group and tetrahydroacridine core make it a versatile compound for various applications, distinguishing it from other acridine derivatives.

Biological Activity

The compound 2-(4-Methoxyphenyl)-2-oxoethyl 1,2,3,4-tetrahydroacridine-9-carboxylate is a derivative of tetrahydroacridine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C18H19NO4

- Molecular Weight : 313.35 g/mol

The presence of the methoxyphenyl and tetrahydroacridine moieties suggests potential interactions with various biological targets.

The biological activity of this compound primarily revolves around its ability to interact with neurotransmitter systems and enzymes. Preliminary studies suggest that it may act as an acetylcholinesterase inhibitor , which is significant for conditions such as Alzheimer's disease. The inhibition of acetylcholinesterase leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Antioxidant Activity

Recent studies have indicated that compounds similar to this compound exhibit antioxidant properties. These properties are attributed to the ability to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in protecting against neurodegenerative diseases.

Anticancer Properties

In vitro studies have demonstrated that derivatives of tetrahydroacridines possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant activity against A549 lung cancer cells with IC50 values indicating moderate potency. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Studies and Experimental Data

A number of studies have been conducted to evaluate the biological activity of compounds related to tetrahydroacridines:

- Cytotoxicity Assays :

-

Antioxidant Activity :

- Compounds structurally similar to this compound were assessed for antioxidant activity using DPPH radical scavenging assays. Results indicated moderate antioxidant capacity compared to standard antioxidants such as butylated hydroxyanisole (BHA).

- Acetylcholinesterase Inhibition :

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

-

Formation of Tetrahydroacridine Core :

- The initial step includes cyclization reactions involving appropriate precursors under acidic or basic conditions.

-

Functionalization :

- Subsequent steps involve functionalizing the tetrahydroacridine structure with methoxy and carbonyl groups through electrophilic aromatic substitution and acylation reactions.

-

Purification :

- Final products are purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological testing.

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

[2-(4-methoxyphenyl)-2-oxoethyl] 1,2,3,4-tetrahydroacridine-9-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO4/c1-27-16-12-10-15(11-13-16)21(25)14-28-23(26)22-17-6-2-4-8-19(17)24-20-9-5-3-7-18(20)22/h2,4,6,8,10-13H,3,5,7,9,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKFKKLQOXTPFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)COC(=O)C2=C3CCCCC3=NC4=CC=CC=C42 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.